molecular formula C17H14ClN3O3 B14981645 N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B14981645
M. Wt: 343.8 g/mol
InChI Key: CISBEZZHJMXLST-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with an appropriate reagent like phosphorus oxychloride or thionyl chloride.

    Substitution Reactions: The 4-chlorophenyl and 4-methoxyphenyl groups are introduced through substitution reactions. This can be achieved by reacting the oxadiazole intermediate with 4-chlorobenzoyl chloride and 4-methoxyphenylacetic acid under basic conditions.

    Amidation: The final step involves the formation of the acetamide group by reacting the substituted oxadiazole with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran (THF) for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H14ClN3O3/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-20-16(24-21-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

CISBEZZHJMXLST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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